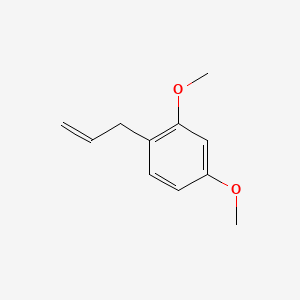

1-Allyl-2,4-dimethoxybenzene

Description

Contextualization within Phenylpropanoid Chemistry and Related Natural Products

1-Allyl-2,4-dimethoxybenzene belongs to the broad class of chemical compounds known as phenylpropanoids, which are characterized by a phenyl group attached to a three-carbon propane (B168953) side chain. Phenylpropanoids are a diverse group of natural products found extensively throughout the plant kingdom. mdpi.com Many well-known compounds, such as eugenol (B1671780), anethole, and safrole, share this basic structural framework. mdpi.com

While its isomer, methyl eugenol (4-allyl-1,2-dimethoxybenzene), is a well-documented natural constituent of numerous essential oils from over 450 plant species, the natural occurrence of this compound is less commonly reported but has been identified in species like Pinus densiflora, Portenschlagiella ramosissima, and Osmorhiza aristata. nih.govwikipedia.org The study of such isomers is crucial for understanding the biosynthesis and ecological roles of these compounds in nature. The structural variations among these related natural products, including the position of the allyl group and methoxy (B1213986) substituents on the benzene (B151609) ring, significantly influence their chemical and biological properties. ontosight.ai

Significance in Chemical Synthesis and Mechanistic Studies

The unique structure of this compound, featuring an electron-rich aromatic ring and a reactive allyl group, makes it a valuable substrate and intermediate in organic synthesis. Researchers have utilized this compound to explore a variety of chemical transformations and to develop novel synthetic strategies.

For instance, its synthesis and the synthesis of its derivatives have been subjects of investigation. nih.govscienceasia.org These synthetic efforts are not only aimed at obtaining the target molecule but also at refining synthetic methodologies that can be applied to a broader range of related compounds. The presence of both the allyl and methoxy groups provides multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.

Furthermore, this compound and its isomers have been instrumental in mechanistic studies of important organic reactions. For example, its isomer, 4-allyl-1,2-dimethoxybenzene, has been used as a substrate in studies of the Wacker oxidation, a key industrial process for the oxidation of alkenes. researchgate.netresearchgate.net Such studies, which often employ advanced analytical techniques like ESI-MS, help to elucidate the intricate steps of the catalytic cycle, including the formation of palladium intermediates. researchgate.netresearchgate.net Isomers like this compound are also used in mechanistic investigations of other transition-metal-catalyzed reactions, such as stereoselective isomerization, providing insights into reaction pathways and the factors controlling selectivity. acs.org

Overview of Research Trajectories involving this compound

Research involving this compound has followed several key trajectories, reflecting its importance in different areas of chemistry.

One major area of focus has been its use as a building block in the synthesis of more complex molecules. The reactivity of the allyl group allows for a range of transformations, including oxidation, isomerization, and addition reactions, which can be used to introduce new functional groups and extend the carbon skeleton. The methoxy groups on the aromatic ring can also be modified, for example, through demethylation, to create new derivatives with different properties.

Another significant research trajectory has been its application in the study of reaction mechanisms. As mentioned earlier, its use as a substrate in catalytic reactions has provided valuable data for understanding how these reactions work at a molecular level. These mechanistic insights are crucial for the development of more efficient and selective catalysts for a wide range of chemical transformations.

More recently, there has been growing interest in the potential applications of this compound and related compounds in materials science. For example, research has explored the use of similar phenylpropanoid structures in the development of new polymers and self-thickening materials through reactions like the ene reaction. mdpi.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 3698-23-5 |

| Appearance | Liquid |

| Boiling Point | 254-255 °C (for isomer 4-allyl-1,2-dimethoxybenzene) sigmaaldrich.com |

| Density | 1.036 g/mL at 25 °C (for isomer 4-allyl-1,2-dimethoxybenzene) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYHZSHPUFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190467 | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-23-5 | |

| Record name | Osmorhizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmorhizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of 1 Allyl 2,4 Dimethoxybenzene

Isolation and Identification from Botanical Sources

1-Allyl-2,4-dimethoxybenzene, also known as osmorhizole, is a naturally occurring phenylpropanoid found in various plant species. nih.gov Its presence has been documented in diverse botanical families, where it contributes to the plant's aromatic profile.

Scientific literature has reported the presence of this compound in several specific plant species. It has been identified as a constituent in Pinus densiflora, commonly known as the Japanese red pine. nih.govwikidata.org The compound is also found in Portenschlagiella ramosissima, a species within the Apiaceae family. nih.govwikidata.orgmdpi.com Furthermore, its occurrence is documented in Osmorhiza aristata, another member of the Apiaceae family, from which the common name osmorhizole is derived. nih.govwikidata.org

| Botanical Source | Family | Common Name | Reference |

|---|---|---|---|

| Pinus densiflora | Pinaceae | Japanese Red Pine | nih.govwikidata.org |

| Portenschlagiella ramosissima | Apiaceae | N/A | nih.govwikidata.org |

| Osmorhiza aristata | Apiaceae | Japanese sweet cicely | nih.govwikidata.org |

This compound is a significant component of the essential oils of several plants, most notably garden chervil (Anthriscus cerefolium). nih.govnih.gov In the essential oils of A. cerefolium, this compound is often found alongside estragole (B85927) (also known as methyl chavicol), with their proportions varying. nih.govresearchgate.netresearchgate.net Studies on wild chervil growing in Turkey identified the oil's main constituents as methyl chavicol (83.10%) and this compound (15.15%). tandfonline.com Another analysis of A. cerefolium from Vienna, Austria, also showed that the essential oils were dominated by estragole and this compound. nih.govresearchgate.net The relative amounts of these two compounds can differ depending on the developmental stage of the plant; oils from young flowering plants tended to have more estragole than this compound. nih.govresearchgate.net

| Plant Species | Plant Part | Major Allylbenzene (B44316) Compounds | Reported Percentage (%) | Reference |

|---|---|---|---|---|

| Anthriscus cerefolium (Chervil) | Aerial Parts | This compound | 15.15 | tandfonline.com |

| Anthriscus cerefolium (Chervil) | Aerial Parts | Estragole (Methyl chavicol) | 83.10 | tandfonline.com |

| Anthriscus cerefolium (Chervil) | Above-ground parts | This compound & Estragole | Dominant, in various proportions | nih.govresearchgate.net |

Elucidation of Biosynthetic Routes and Precursors

The biosynthesis of this compound is rooted in the broader phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. nih.govfrontiersin.org

The phenylpropanoid pathway is a fundamental metabolic route that synthesizes a variety of phenolic compounds from the amino acid phenylalanine. frontiersin.orgresearchgate.netbmpcjournal.ru This pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. frontiersin.org Subsequent enzymatic steps, including hydroxylation by cinnamic acid 4-hydroxylase (C4H) and conversion to an activated thioester by 4-coumarate-CoA ligase (4CL), produce key intermediates like 4-coumaroyl-CoA. frontiersin.org These central intermediates serve as the starting point for various branch pathways that lead to the synthesis of thousands of compounds, including flavonoids, monolignols, and the allylbenzenes, to which this compound belongs. nih.govnih.gov The carbon skeleton of allylbenzenes is derived directly from these early phenylpropanoid precursors.

Following the formation of core phenylpropanoid intermediates, a series of modifications leads to the diverse structures of allylbenzene derivatives. The general pathway to allylphenols, such as eugenol (B1671780), involves the reduction of the CoA-ester side chain of intermediates like feruloyl-CoA to an alcohol (e.g., coniferyl alcohol), followed by the action of a synthase enzyme that forms the allyl side chain. researchgate.net The biosynthesis of this compound would require further specific enzymatic steps, including reduction and O-methylation, to achieve its final structure with methoxy (B1213986) groups at the 2 and 4 positions of the benzene (B151609) ring. While the precise sequence and enzymes for this specific compound are not fully detailed in the available literature, the general metabolic scheme involves the modification of the phenylpropanoid core through reduction of the side chain and position-specific methylation by O-methyltransferases (OMTs). nih.gov

Synthetic Methodologies for 1 Allyl 2,4 Dimethoxybenzene and Its Derivatives

Strategies for de novo Synthesis

The creation of 1-allyl-2,4-dimethoxybenzene and its related compounds from basic starting materials can be achieved through several strategic pathways in organic synthesis. These methods often involve a sequence of reactions to build the target molecule.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex organic molecules like this compound. This approach involves a series of individual chemical reactions performed in a specific order to gradually build the desired molecular structure. The order of these reactions is critical in determining the final arrangement of functional groups on the aromatic ring. lumenlearning.com For instance, the synthesis might begin with a simple benzene (B151609) derivative and introduce the methoxy (B1213986) and allyl groups in a stepwise fashion.

The choice of when to introduce each substituent is crucial. For example, if a synthesis plan requires a meta-disubstituted product, a meta-directing group should be introduced first. lumenlearning.com Conversely, to obtain ortho or para isomers, an ortho,para-directing group should be the initial substituent. lumenlearning.com In some cases, a functional group can be chemically modified partway through the synthesis to change its directing effect. For example, a nitro group, which is meta-directing, can be reduced to an amino group, which is an ortho,para-director. lumenlearning.com This flexibility allows for the targeted synthesis of specific isomers.

Claisen Rearrangement as a Key Synthetic Step

The Claisen rearrangement is a powerful and widely used reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org Specifically, the aromatic Claisen rearrangement is highly relevant to the synthesis of allylated phenols, which are precursors to compounds like this compound. This reaction involves the thermal rearrangement of an allyl aryl ether to produce an o-allylphenol. libretexts.org

The mechanism of the Claisen rearrangement is a concerted pericyclic reaction, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org This means the bond-breaking and bond-forming steps occur simultaneously through a cyclic six-membered transition state. libretexts.org The reaction is intramolecular, meaning it occurs within a single molecule. wikipedia.org

| Feature | Description |

|---|---|

| Reaction Type | researchgate.netresearchgate.net-Sigmatropic Rearrangement wikipedia.orgorganic-chemistry.org |

| Starting Material | Allyl aryl ether libretexts.org |

| Product | o-Allylphenol libretexts.org |

| Mechanism | Concerted, intramolecular, with a cyclic transition state wikipedia.orglibretexts.org |

If the ortho positions on the aromatic ring are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement. organic-chemistry.org There are several variations of the Claisen rearrangement, including the Eschenmoser, Ireland, and Johnson-Claisen rearrangements, which offer different levels of control and can be applied to a wider range of substrates.

Allylation and Alkylation Reactions in Synthesis

Allylation and alkylation reactions are fundamental processes for introducing allyl and alkyl groups onto aromatic rings. The direct allylation of aromatic compounds can be achieved through various methods, including metal-catalyzed cross-coupling reactions. For instance, the reaction of aryl boronic acids with allylic alcohols in the presence of a palladium catalyst can yield allylbenzene (B44316) derivatives. organic-chemistry.org Another approach involves the reaction of aryl halides with allylating agents in the presence of a suitable catalyst.

Alkylation, on the other hand, introduces an alkyl group. A common method for this is the Friedel-Crafts alkylation, which will be discussed in more detail in the following section. These reactions are crucial for building the carbon framework of molecules like this compound. The choice of catalyst and reaction conditions is critical to control the position of the new substituent on the aromatic ring and to avoid side reactions like polyalkylation. lumenlearning.com

Friedel-Crafts Alkylation and Acylation in Dimethoxybenzene Synthesis

The Friedel-Crafts reactions are a cornerstone of aromatic chemistry, providing a direct method for attaching alkyl or acyl groups to an aromatic ring. lumenlearning.com These reactions proceed via electrophilic aromatic substitution.

Friedel-Crafts Alkylation involves reacting an aromatic compound, such as 1,4-dimethoxybenzene (B90301), with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride. lumenlearning.comumkc.edu The reaction can also be carried out using an alcohol and a strong acid like sulfuric acid, which generates a carbocation electrophile. mercer.eduyoutube.com A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the newly introduced alkyl group activates the ring towards further substitution. lumenlearning.com However, steric hindrance can sometimes be used to limit the number of alkylations. lumenlearning.com

Friedel-Crafts Acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or acid anhydride with a Lewis acid catalyst. researchgate.net A key advantage of acylation over alkylation is that the resulting acyl group is deactivating, which prevents further acylation reactions. lumenlearning.com The ketone product can then be reduced to the corresponding alkyl group if desired. The choice of catalyst is important, and solid acid catalysts are being explored as more environmentally friendly alternatives to traditional Lewis acids. researchgate.net

| Reaction | Electrophile | Catalyst | Key Features |

|---|---|---|---|

| Alkylation | Carbocation | Lewis Acid (e.g., AlCl3) or Strong Acid (e.g., H2SO4) umkc.edumercer.edu | Can lead to polyalkylation; risk of carbocation rearrangement lumenlearning.com |

| Acylation | Acylium ion | Lewis Acid (e.g., AlCl3) researchgate.net | Product is deactivated, preventing further reaction lumenlearning.com |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. mdpi.com

Utilizing Sustainable Reagents and Conditions

A key aspect of green chemistry is the use of more environmentally benign reagents and reaction conditions. researchgate.net This includes the use of less toxic solvents, or even performing reactions in the absence of a solvent (solvent-free conditions). mdpi.commdpi.com For example, water is being explored as a green solvent for some reactions. nih.gov

The development of reusable and non-toxic catalysts is another important area of green chemistry. mdpi.com Solid acid catalysts, such as zeolites and heteropolyacids supported on clays, are being investigated as alternatives to traditional homogeneous catalysts like aluminum chloride in Friedel-Crafts reactions. researchgate.net These solid catalysts can often be easily separated from the reaction mixture and reused, reducing waste. Other green approaches include the use of microwave irradiation or ultrasound to accelerate reactions, which can lead to shorter reaction times and increased energy efficiency. mdpi.com The goal is to develop synthetic routes that are not only efficient in terms of yield but also have a minimal environmental impact. mdpi.com

Atom Economy Considerations in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comnih.gov The goal is to design synthetic methods that maximize the integration of all materials used in the process into the final product, thereby minimizing waste. yale.edurjpn.org An ideal reaction would have 100% atom economy, where all the atoms of the reactants are found in the desired product. jocpr.com

Rearrangement reactions are often cited as prime examples of atom-economical processes because they reorganize a molecule's structure without adding or losing atoms. jocpr.com The Claisen rearrangement, a key method for synthesizing allylphenols, is a researchgate.netresearchgate.net-sigmatropic rearrangement that exemplifies high atom economy. In the context of synthesizing this compound precursors, the Claisen rearrangement of an allyl aryl ether proceeds by intramolecularly shifting the allyl group from an oxygen atom to a carbon atom on the aromatic ring. jocpr.comresearchgate.net

The reaction is inherently atom-economical as it is an isomerization process. All atoms of the starting material, the allyl ether of 2,4-dimethoxyphenol, are incorporated into the product, this compound. This contrasts sharply with other reaction types like substitution or elimination, where parts of the reactants are cleaved off to become waste byproducts, significantly lowering the atom economy. nih.gov

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Equation | Atom Economy | Byproducts |

|---|---|---|---|

| Addition | A + B → C | High (often 100%) | None |

| Rearrangement | A → B | High (typically 100%) | None |

| Substitution | A-B + C → A-C + B | Lower | Leaving group (B) |

| Elimination | A-B → A + B | Lower | Leaving group (B) |

Chemical Reactivity and Transformations of 1 Allyl 2,4 Dimethoxybenzene

Electrophilic and Nucleophilic Reactions

The high electron density of the aromatic ring, conferred by the two methoxy (B1213986) groups, makes 1-allyl-2,4-dimethoxybenzene particularly susceptible to electrophilic attack. Conversely, the generation of reactive intermediates through oxidation can lead to subsequent nucleophilic reactions.

The electron-rich nature of the 1,2,4-trisubstituted benzene (B151609) ring system in this compound makes it prone to oxidation. Both chemical and electrochemical oxidation methods can be employed, often proceeding through a radical cation intermediate.

Electrochemical oxidation of dimethoxybenzene derivatives is a well-studied process that typically results in the formation of quinones. nih.govbgu.ac.il In controlled-potential or constant-current electrolysis, the dimethoxybenzene moiety can undergo a one-electron transfer to form a radical cation. um.edu.my This highly reactive intermediate can then undergo further reactions, including demethylation and subsequent oxidation, to yield the corresponding benzoquinone. For instance, the anodic oxidation of substituted 1,4-dimethoxybenzenes in a basic medium like potassium hydroxide (B78521) in methanol (B129727) predominantly yields 1,4-quinone derivatives. nih.gov While the specific oxidation potential for this compound is not detailed, its structural similarity to other methoxybenzenes suggests it would be readily oxidized. acs.org

The formation of these radical cations is a key step in many oxidative transformations. um.edu.my In some cases, these intermediates can be trapped by nucleophiles or participate in coupling reactions, leading to a variety of products depending on the reaction conditions, such as the electrolyte and solvent used. nih.govbgu.ac.il Chemical oxidants can also be used; for example, the oxidation of related allyl-dihydroxybenzene (hydroxychavicol) can produce an o-quinone, which may then rearrange into a more electrophilic p-quinone methide. nih.gov This highlights the potential for the allyl group to influence the stability and reactivity of oxidized intermediates.

Table 1: Products from Oxidation of Substituted Dimethoxybenzenes

| Starting Material | Oxidation Method | Key Products |

| Substituted 1,4-Dimethoxybenzenes | Constant-current electrolysis (KOH/Methanol) | 1,4-Quinone derivatives nih.gov |

| Disubstituted 1,4-Dimethoxybenzenes | Constant-current electrolysis (KOH/Methanol) | Side-chain oxidation products (e.g., 2,5-dimethoxyterephthalaldehydes) nih.gov |

| Substituted 1,4-Dimethoxybenzenes | Controlled-potential oxidation (LiClO₄/Methanol) | Polymers, coupling products, quinones nih.gov |

| Hydroxychavicol (1-allyl-3,4-dihydroxybenzene) | Selective oxidation | 4-allyl-o-quinone, p-quinone methide nih.gov |

As an activated aromatic system, this compound readily undergoes electrophilic halogenation. The two methoxy groups and the allyl group are all ortho-, para-directing, meaning substitution is directed to the C3, C5, and C6 positions. The outcome of the reaction is determined by the interplay of these electronic effects and steric hindrance.

Iodination: The iodination of activated aromatic compounds like dimethoxybenzenes can be achieved under mild conditions. A common method involves the use of elemental iodine (I₂) with an oxidizing agent such as 30% aqueous hydrogen peroxide (H₂O₂). researchgate.net This system facilitates the electrophilic substitution of iodine onto the aromatic ring. For the closely related 1,2-dimethoxybenzene, iodination occurs efficiently. researchgate.net In this compound, the most likely positions for iodination would be C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and C3, which is ortho to both methoxy groups.

Bromination: Bromination of dimethoxybenzenes is also a facile electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent are effective for this transformation. wku.edu For 1,2-dimethoxybenzene, bromination with NBS in acetonitrile (B52724) yields 4-bromo-1,2-dimethoxybenzene with high selectivity. wku.edu For this compound, the C5 position is highly activated and sterically accessible, making it a probable site for monobromination. Depending on the reaction conditions and stoichiometry of the brominating agent, di-substitution could also occur. Classical methods often require harsh conditions and may lack regioselectivity, but modern protocols offer greener and more selective alternatives. wku.edu

Table 2: Representative Halogenation Reactions on Dimethoxybenzene Scaffolds

| Substrate | Reagent(s) | Product(s) | Reference |

| 1,2-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 4-Iodo-1,2-dimethoxybenzene | researchgate.net |

| 1,2-Dimethoxybenzene | NBS / Acetonitrile | 4-Bromo-1,2-dimethoxybenzene | wku.edu |

Rearrangements and Isomerization Pathways

The allyl group in this compound is a key site for reactivity, enabling isomerization to a thermodynamically more stable conjugated system, as well as participating in intramolecular rearrangements and cyclizations.

One of the most characteristic reactions of allylbenzenes is the migration of the double bond from the terminal (α,β) position of the side chain to a position conjugated with the aromatic ring (β,γ), forming the corresponding propenylbenzene. researchgate.net This isomerization is synthetically valuable as it transforms the isolated double bond into an internal, conjugated system, which is a precursor for many other functional groups. researchgate.netdocksci.com This reaction is typically under thermodynamic control, favoring the more stable E-(trans)-propenyl isomer. docksci.com

Several catalytic systems can effect this transformation:

Base-Catalyzed Isomerization: Strong bases such as potassium hydroxide (KOH) or potassium tert-butoxide in solvents like DMSO are commonly used. researchgate.netsemanticscholar.org These reactions often require elevated temperatures and proceed via deprotonation at the benzylic position to form a resonance-stabilized allylic anion, which is then protonated at the terminal carbon to give the propenyl product. semanticscholar.org

Transition Metal-Catalyzed Isomerization: A wide array of transition metal complexes, including those of ruthenium, rhodium, palladium, and cobalt, can catalyze this isomerization under milder conditions. nih.govpolimi.itresearchgate.net Two primary mechanisms are generally proposed semanticscholar.orgnih.gov:

The π-Allyl Mechanism: This pathway involves the oxidative addition of an allylic C-H bond to the metal center, forming a η³-allyl metal hydride intermediate. Reductive elimination then yields the isomerized alkene. semanticscholar.orgnih.gov This mechanism is often associated with high E/Z selectivity. docksci.com

The Alkyl Mechanism (Hydride Mechanism): This mechanism begins with the insertion of the alkene into a metal-hydride bond (hydrometalation) to form a metal-alkyl intermediate. Subsequent β-hydride elimination regenerates the metal hydride catalyst and releases the isomerized alkene. researchgate.netsemanticscholar.orgnih.gov

The presence of electron-donating methoxy groups on the aromatic ring can influence the rate of these reactions. For example, in cobalt-catalyzed isomerizations, an electron-rich p-allylanisole showed a higher conversion rate than unsubstituted allylbenzene (B44316), suggesting an electronic effect on the catalytic cycle. nih.gov

Table 3: Catalytic Systems for Allylbenzene Isomerization

| Catalyst System | Proposed Mechanism | Key Features | Reference |

| Potassium t-butoxide / DMSO | Base-catalyzed (allylic anion) | Requires strong base, high temperature. researchgate.netsemanticscholar.org | |

| Palladium(II) complexes | π-Allyl or Alkyl | Homogeneous catalysis, often in acidic media. semanticscholar.org | |

| Ruthenium complexes | π-Allyl or Alkyl | Can be used in multiphase systems (e.g., water-soluble catalysts). docksci.com | |

| Cobalt(II) complexes | π-Allyl | Can provide high Z-selectivity. nih.gov |

The structure of this compound is amenable to intramolecular cyclization reactions, particularly under acidic conditions. The allyl group's double bond can act as a nucleophile, attacking an electrophilic species or the activated aromatic ring itself in an intramolecular Friedel-Crafts-type reaction.

Acid-catalyzed cyclization is a known pathway for aryl-alkenes to form fused ring systems like indenes. organic-chemistry.org In the presence of a Brønsted acid (e.g., trifluoromethanesulfonic acid), the terminal carbon of the allyl group can be protonated to generate a secondary carbocation. While this is less favorable, protonation at the internal carbon would lead to a more stable benzylic carbocation. This cation could then be attacked by the electron-rich aromatic ring at the C3 or C5 position to form a five- or six-membered ring, followed by deprotonation to restore aromaticity. organic-chemistry.org

Furthermore, transition metal catalysts can promote cyclization reactions. Gold-catalyzed cyclizations, for instance, can proceed through allyl cation intermediates that are then trapped by intramolecular nucleophiles to form cyclic products. nih.gov While specific examples for this compound are not prominent, the general reactivity patterns of related systems suggest this potential. For example, iodine monochloride has been shown to induce intramolecular electrophilic cyclization in related systems containing an activated aromatic ring, leading to spiro compounds. nih.govresearchgate.net

Functionalization of the Allyl Side Chain

Beyond isomerization, the double bond of the allyl side chain is a site for various addition and functionalization reactions, allowing for the introduction of new chemical moieties without altering the carbon skeleton.

A key transformation is epoxidation , which converts the alkene into an epoxide. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) in what is known as the Prilezhaev reaction. organic-chemistry.orgyoutube.com Alternatively, catalytic systems involving transition metals and oxidants like hydrogen peroxide can be employed. organic-chemistry.orggoogle.com The resulting epoxide is a versatile synthetic intermediate that can be opened by various nucleophiles.

Other potential functionalizations of the allyl double bond include:

Dihydroxylation: Conversion of the alkene to a vicinal diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a dihaloalkane.

Hydroboration-Oxidation: An anti-Markovnikov addition of water across the double bond to yield the corresponding primary alcohol.

These reactions provide pathways to a wide array of derivatives, leveraging the reactivity of the allyl group while keeping the dimethoxybenzene core intact.

Table 4: Potential Functionalization Reactions of the Allyl Side Chain

| Reaction | Reagent(s) | Product Type |

| Epoxidation | m-CPBA or H₂O₂/metal catalyst | Epoxide organic-chemistry.orggoogle.com |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol |

| Bromination | Br₂ in CCl₄ | 1,2-Dibromopropane derivative |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

Polymerization Studies

Allyl compounds are often challenging to polymerize via free-radical routes due to the high reactivity of allylic hydrogens, which can lead to chain termination. However, electrochemical methods can provide an alternative pathway for polymerization. Studies on the electrochemical polymerization of 4-allyl-1,2-dimethoxybenzene , an isomer of the target compound, have provided insight into the mechanism.

The process, carried out in an acetonitrile/tetrabutylammonium tetrafluoroborate (B81430) (TBAFB) medium, is proposed to proceed via the generation of a carbonium ion. A key feature of the mechanism is the isomerization of the starting monomer's allyl group (CH₂-CH=CH₂) into the more stable, conjugated propenyl group (CH=CH-CH₃). The polymerization then incorporates both the original and isomerized monomeric units into the final polymer structure. Furthermore, spectral analysis suggests that the acetonitrile solvent participates in the reaction, leading to the incorporation of amino groups into the polymer backbone.

The electrochemical polymerization of 4-allyl-1,2-dimethoxybenzene results in the formation of two distinct types of polymers. An insoluble polymeric film is deposited directly onto the surface of the electrode during the electrosynthesis. Simultaneously, a soluble polymer fraction is formed in the anolyte (the solution surrounding the anode).

The soluble polymer fraction has been isolated and characterized. Its molar mass was determined to be approximately 1350 g/mol , a value that falls within a typical range for polymers derived from allyl monomers. This dual formation of both a surface-adhered film and a soluble oligomer is a characteristic outcome of this electrochemical process.

Mentioned Compounds

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-allyl-2,4-dimethoxybenzene in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic, allyl, and methoxy (B1213986) protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and neighboring protons.

The three protons on the aromatic ring exhibit a characteristic splitting pattern due to their coupling relationships. The allyl group shows a complex set of signals corresponding to its vinylic and allylic protons. The two methoxy groups appear as sharp singlets, though their chemical shifts may be slightly different due to their distinct positions on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.4 - 6.5 | d | ~2.0 |

| H-5 | 6.4 - 6.5 | dd | ~8.0, 2.0 |

| H-6 | 7.0 - 7.2 | d | ~8.0 |

| -OCH₃ (C2) | ~3.8 | s | - |

| -OCH₃ (C4) | ~3.8 | s | - |

| -CH₂- (Allyl) | 3.3 - 3.4 | d | ~6.5 |

| =CH- (Allyl) | 5.9 - 6.1 | m | - |

| =CH₂ (Allyl, cis) | 4.9 - 5.1 | dq | ~10.0, 1.5 |

| =CH₂ (Allyl, trans) | 4.9 - 5.1 | dq | ~17.0, 1.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and instrument frequency.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, with its plane of symmetry removed by the allyl group, all 11 carbon atoms are expected to be chemically distinct, resulting in 11 unique signals in the spectrum. The signals are broadly classified into aromatic, olefinic, aliphatic, and methoxy regions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 122 |

| C-2 | 158 - 160 |

| C-3 | 98 - 100 |

| C-4 | 159 - 161 |

| C-5 | 104 - 106 |

| C-6 | 128 - 130 |

| -OCH₃ (C2) | 55 - 56 |

| -OCH₃ (C4) | 55 - 56 |

| -CH₂- (Allyl) | 30 - 32 |

| =CH- (Allyl) | 137 - 139 |

| =CH₂ (Allyl) | 115 - 117 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6) and throughout the entire allyl group spin system (-CH₂-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the aromatic proton at ~7.1 ppm would correlate to the aromatic carbon at ~129 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. Key HMBC correlations would include:

The allylic -CH₂- protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the allyl group.

The methoxy protons to their respective attached carbons (C-2 and C-4).

The aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5, confirming the substitution pattern.

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a coupled spin system. A TOCSY experiment would highlight the entire network of allyl protons in one step.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering data on molecular weight and structural components.

In GC-MS analysis, the compound is first separated from a mixture using gas chromatography, where its retention time provides a characteristic identifier. For this compound, a Kovats retention index (I) of 1322 has been reported on a non-polar SE-30 capillary column. nist.gov

Following separation, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) would appear at m/z 178, confirming the molecular weight. nist.gov Characteristic fragmentation patterns would include the loss of a methyl radical from a methoxy group and cleavage of the allyl side chain.

Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 137 | [M - C₃H₅]⁺ | Loss of an allyl radical via benzylic cleavage |

| 135 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion |

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the calculated exact mass is 178.0994 Da. nih.gov

HRMS can differentiate its molecular formula, C₁₁H₁₄O₂, from other potential formulas that have the same nominal mass of 178 Da, such as C₁₀H₁₀O₃ (exact mass 178.0630 Da) or C₁₂H₁₈O (exact mass 178.1358 Da). This capability makes HRMS an indispensable tool for confirming the identity of a compound in complex samples or when validating a newly synthesized molecule.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are cornerstone techniques for characterizing the molecular structure and bonding of this compound. Infrared (IR) spectroscopy probes the vibrational modes of its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on its electronic transitions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits a series of characteristic absorption bands that confirm the presence of its aromatic ring, allyl group, and methoxy substituents.

Key diagnostic peaks arise from the stretching and bending vibrations of specific bonds. Aromatic compounds typically show a C-H stretching absorption at wavenumbers just above 3000 cm⁻¹, around 3030-3100 cm⁻¹. libretexts.orgpressbooks.pub The carbon-carbon double bond (C=C) stretches within the benzene (B151609) ring produce a series of characteristic peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pubpressbooks.publibretexts.org The allyl group introduces distinct signals, including the C=C stretching of the alkene around 1640 cm⁻¹ and the stretching of the vinylic (=C-H) bonds in the 3000-3100 cm⁻¹ range. libretexts.org Furthermore, the two methoxy groups give rise to strong C-O stretching bands, typically observed between 1000 and 1300 cm⁻¹, and C-H stretching of the methyl groups between 2850 and 2960 cm⁻¹. libretexts.orgscielo.org.za

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak to Medium |

| C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) | |

| Allyl Group | =C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | ~1640 | Medium | |

| C-H Bend (out-of-plane) | 700 - 1000 | Strong | |

| Methoxy Groups | C-H Stretch (in CH₃) | 2850 - 2960 | Medium |

| C-O Stretch (Aryl-O) | 1200 - 1275 | Strong | |

| C-O Stretch (O-CH₃) | 1000 - 1075 | Strong |

This table presents generalized data for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the benzene ring. libretexts.org

The UV spectrum of benzene itself shows characteristic absorption bands around 184, 204, and 256 nm. spcmc.ac.in The substitution of auxochromic groups, such as the two methoxy (-OCH₃) groups in this compound, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spcmc.ac.inijermt.org This is due to the resonance interaction of the oxygen lone pairs with the aromatic π-electron system, which extends the conjugation. The allyl group has a less significant, though still contributory, effect on the main absorption bands. Consequently, the principal absorption bands for this compound are expected to be shifted to wavelengths longer than those of unsubstituted benzene.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Substituted Benzene Ring | π → π* (Primary Band) | ~220-240 |

| Substituted Benzene Ring | π → π* (Secondary Band) | ~270-290 |

This table presents estimated absorption maxima based on the effects of substituents on the benzene chromophore.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as free radicals. scielo.orgrsc.org The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying radical intermediates that could be generated from this compound during chemical reactions. rsc.org For instance, in reactions involving radical initiators, a hydrogen atom could be abstracted from the allylic position, or a radical species could add across the allyl double bond. The resulting carbon-centered radicals would be paramagnetic and thus detectable by EPR.

The EPR spectrum of such a radical intermediate would provide critical information about its electronic structure. The g-value would help identify the type of radical (e.g., carbon-centered), while the hyperfine coupling pattern—the splitting of the EPR signal by nearby magnetic nuclei (like ¹H)—would reveal the number and proximity of interacting protons, allowing for a detailed structural assignment of the radical species. u-tokyo.ac.jp

Chromatographic Methods in Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly when it is part of a complex mixture, such as an essential oil. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a premier technique for separating and analyzing volatile compounds. In GC, a compound's retention time is a key identifying characteristic. A more standardized measure is the Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. usgs.govtamu.edu This index is particularly useful for comparing data across different instruments and conditions. researchgate.netnist.gov For this compound, experimental Kovats RI values have been determined on non-polar stationary phases.

| Stationary Phase | Column Type | Kovats Retention Index (I) | Reference |

| SE-30 | Capillary | 1322 | nist.gov |

| Standard non-polar | Not specified | 1322, 1362.8 | nih.gov |

| DB-5 | Capillary | 1407* | researchgate.net |

*Note: The value from the Osmorhiza occidentalis study may reflect the specific analytical conditions used for essential oil analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for qualitative analysis, such as monitoring reaction progress or identifying components in a mixture. wisc.eduumass.edu The separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically polar silica (B1680970) gel) and a liquid mobile phase. umass.edu

For this compound, which is a compound of moderate polarity due to its ether functional groups and hydrocarbon backbone, a normal-phase TLC system with a silica gel plate would be appropriate. wisc.edu The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). mit.edurochester.edu The separation is governed by the polarity of the compound relative to the mobile phase; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value can be tuned by adjusting the polarity of the mobile phase.

The following table illustrates the expected behavior of this compound in a hypothetical TLC experiment, demonstrating how the Rf value changes with the composition of the mobile phase.

| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Rationale |

| Silica Gel | 9:1 | ~0.30 - 0.40 | Lower polarity eluent results in stronger interaction with the stationary phase and lower mobility. |

| Silica Gel | 7:3 | ~0.50 - 0.65 | Increased eluent polarity competes more effectively for the stationary phase, increasing compound mobility. |

| Silica Gel | 1:1 | ~0.75 - 0.85 | Higher polarity eluent leads to high mobility, potentially reducing separation from non-polar impurities. |

These Rf values are hypothetical and serve to illustrate the principles of TLC separation.

Computational Chemistry and Theoretical Investigations of 1 Allyl 2,4 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For 1-allyl-2,4-dimethoxybenzene, these methods can map out electron distribution, identify reactive sites, and determine molecular orbital energies, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict its geometry, vibrational frequencies, and electronic properties with high accuracy. DFT calculations for molecules with similar structural motifs, such as other dimethoxybenzene derivatives, have demonstrated the reliability of this approach. nih.gov For instance, studies on related compounds often employ the B3LYP functional with a basis set like 6-311G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.gov

Theoretical calculations on analogous trimethoxyphenylmethylene compounds have shown that DFT can accurately correlate theoretical data with experimental results, supporting the predicted molecular structures. nih.gov While specific DFT studies on this compound are not widely published, the established methodologies provide a robust framework for its theoretical investigation. The optimized molecular structure would reveal key bond lengths and angles, influenced by the electronic effects of the methoxy (B1213986) and allyl substituents on the benzene (B151609) ring.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.40 |

| C2-O(methoxy) Bond Length (Å) | 1.37 |

| C4-O(methoxy) Bond Length (Å) | 1.36 |

| C1-C(allyl) Bond Length (Å) | 1.51 |

| Dihedral Angle (Benzene-Allyl) | 60° |

Note: The data in this table is illustrative and based on typical values for similar compounds, as direct computational studies on this compound are not available in the cited literature.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the allyl group can influence both the HOMO and LUMO. A smaller HOMO-LUMO gap would imply that the molecule can be easily excited, which is relevant for its potential photochemical reactions and biological activity. Studies on similar aromatic compounds show that the distribution of HOMO and LUMO orbitals can pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These energy values are hypothetical and serve to illustrate the concepts of HOMO-LUMO analysis for this molecule.

Molecular Electrostatic Potential Surfaces (MEPs)

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.id

In this compound, the oxygen atoms of the methoxy groups and the π-system of the benzene ring are expected to be regions of high electron density, depicted in red on an MEP map. These areas would be susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive electrostatic potential, shown in blue. researchgate.net MEP analysis of related dimethoxybenzene derivatives has confirmed these general features, providing a reliable model for predicting the reactive behavior of this compound in various chemical environments. researchgate.net

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulations allow for the detailed investigation of chemical reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted to products.

Investigation of Transition States and Reaction Pathways

Understanding the reaction mechanisms of this compound, such as electrophilic aromatic substitution or reactions involving the allyl group, requires the identification of transition states and the mapping of reaction pathways. Computational methods can model the geometry and energy of these short-lived transition state structures, which are often difficult to observe experimentally. rsc.org

For instance, a computational study of a reaction involving this molecule would calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By mapping the entire potential energy surface, researchers can identify the most favorable reaction pathway. nih.gov Computational studies of cycloaddition reactions, for example, have successfully elucidated complex reaction mechanisms by identifying the relevant transition states and intermediates. dntb.gov.ua

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Attack | TS1 | 15.2 |

| Rearrangement | TS2 | 10.5 |

| Final Product Formation | TS3 | 5.8 |

Note: This data is illustrative of the type of information obtained from transition state analysis and does not represent a specific, documented reaction of this compound.

Conformational Analysis and Stereochemistry

The three-dimensional structure of this compound, including the orientation of its allyl and methoxy groups, is crucial for its reactivity and interactions with other molecules. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. dntb.gov.ua

The rotation around the single bonds connecting the allyl and methoxy groups to the benzene ring can lead to various conformers with different stabilities. Computational methods can predict the most stable conformer by calculating the potential energy as a function of these rotational angles. This information is vital for understanding how the molecule might bind to a receptor or a catalyst. The stereochemistry of any chiral centers that may be formed during reactions can also be predicted through computational modeling. scispace.comacs.org

Prediction of Molecular Properties and Reactivity Trends

Computational chemistry provides powerful tools for the prediction of molecular properties and reactivity trends of this compound, offering insights that complement experimental findings. Through methods like Density Functional Theory (DFT), various electronic and structural properties can be calculated, helping to elucidate the molecule's behavior.

A fundamental set of predicted properties for this compound is available through public chemical databases. These computed values offer a baseline understanding of the molecule's physicochemical characteristics.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 178.23 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 178.099379685 Da | PubChem |

| Topological Polar Surface Area | 18.5 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 156 | PubChem |

Further detailed computational studies on analogous compounds, such as eugenol (B1671780) and its derivatives, allow for the inference of reactivity trends for this compound. researchgate.net DFT calculations on these related molecules provide insights into their electronic structure and reactivity through the analysis of global reactivity descriptors. researchgate.net These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical behavior of the molecule. youtube.comresearchgate.net

The HOMO-LUMO energy gap is a significant indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov For instance, in a study of eugenol, cis-isoeugenol, and methyl eugenol, the HOMO-LUMO gap was calculated to understand their chemical behavior. researchgate.net Natural Bond Orbital (NBO) analysis of these compounds revealed details about charge transfer within the molecules. researchgate.net Such analyses for this compound would likely show delocalization of π-electron density on the aromatic ring and interactions involving the lone pairs of the oxygen atoms in the methoxy groups. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. researchgate.netresearchgate.net These maps visualize the electron density around a molecule, with red areas indicating regions of high electron density (electronegative) and blue areas indicating regions of low electron density (electropositive). researchgate.netresearchgate.net For this compound, the oxygen atoms of the methoxy groups would be expected to be electronegative centers, making them susceptible to electrophilic attack, while the aromatic protons would be electropositive. nih.gov

Intermolecular Interactions and Binding Site Analysis (e.g., Docking Studies for Related Analogs)

The study of intermolecular interactions is crucial for understanding how this compound and its analogs interact with biological targets. Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.gov

Docking studies on related allylbenzene (B44316) derivatives have provided valuable insights into their potential biological activities. For example, isopropoxy allylbenzene derivatives have been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation. nih.gov These studies revealed that the orientation of the allyl and amide moieties within the active site of the enzyme is critical for inhibitory potency. nih.gov Such findings suggest that the allyl group of this compound could play a similar role in interacting with enzymatic targets.

In another study, the binding of methyl eugenol, an isomer of this compound, to the GABAA receptor was investigated through in silico modeling. researchgate.net The study identified the binding locations of methyl eugenol and other related compounds within the receptor, highlighting the specific amino acid residues involved in the interaction. researchgate.net

Furthermore, molecular docking studies of eugenol, cis-isoeugenol, and methyl eugenol with the spike protein of SARS-CoV-2 have been performed to assess their potential as viral inhibitors. researchgate.net These studies, complemented by ADME (Adsorption, Distribution, Metabolism, and Excretion) predictions, help in evaluating the drug-likeness of these compounds based on criteria such as Lipinski's rule of five. researchgate.net

The analysis of protein-ligand binding sites on a large scale has shown that certain amino acid residues are over-represented in these regions. plos.org Understanding the composition of these binding sites is essential for structure-based drug design. plos.org For analogs of this compound, the interactions within a binding site are typically a combination of hydrogen bonds and van der Waals contacts. plos.org

The following table summarizes findings from docking studies on compounds structurally related to this compound, providing a basis for predicting its potential interactions.

| Related Analog | Target Protein | Key Findings from Docking Study | Reference |

|---|---|---|---|

| Isopropoxy allylbenzene derivatives | 15-lipoxygenase (SLO) | Orientation of the allyl and amide moieties in the active site is crucial for inhibitory activity. | nih.gov |

| Methyl eugenol | GABAA receptor | Identified specific binding locations and interacting amino acid residues within the E chain of the receptor. | researchgate.net |

| Eugenol, cis-Isoeugenol, Methyl eugenol | SARS-CoV-2 spike protein | These compounds show potential as inhibitors, with their efficacy compared to known drugs. | researchgate.net |

These computational investigations into molecular properties, reactivity, and intermolecular interactions provide a theoretical framework for understanding the chemical and biological behavior of this compound and guide future experimental research.

Structure Activity Relationship Studies and Biological Mechanism Investigations

Structural Modifications and their Impact on Biochemical Activity (e.g., enzyme inhibition)

The biochemical activity of alkenylbenzenes, including 1-Allyl-2,4-dimethoxybenzene, is largely dictated by the interplay between the allyl side chain and the substitutions on the benzene (B151609) ring.

Allyl Side Chain : The presence and position of the double bond in the alkenyl side chain are critical. For many alkenylbenzenes, a primary route of metabolic activation involves hydroxylation at the 1'-position of the side chain, a reaction often catalyzed by cytochrome P450 enzymes. This creates a more reactive metabolite. Structural features of the side chain that favor the formation of a 1'-hydroxy metabolite or a terminal epoxide are associated with increased genotoxicity. nih.gov

Methoxy (B1213986) Groups : The methoxy (-OCH3) groups on the benzene ring significantly influence the molecule's electronic properties and metabolic fate. As electron-donating groups, they can enhance the antioxidant activities of phenolic compounds. nih.govresearchgate.net Studies on phenolic acids have shown that an increased number of methoxyl groups generally correlates with higher antioxidant activity. nih.gov However, the impact of methoxy substitution is highly dependent on the specific biological target. For instance, in a study on halophenols as protein tyrosine kinase inhibitors, the replacement of hydroxyl groups with methoxyl groups resulted in a complete loss of activity, suggesting that the hydroxyl group was essential for interaction with that particular enzyme. mdpi.com

Absence of Phenolic Hydroxyl Groups : The substitution pattern of this compound, which lacks a free phenolic hydroxyl (-OH) group, is crucial for its metabolic pathway. Compounds with a free hydroxyl group, such as eugenol (B1671780), can be readily conjugated with glucuronic acid, leading to the formation of non-toxic glucuronide conjugates that are easily excreted. nih.gov The absence of this group in this compound prevents this detoxification pathway, potentially directing its metabolism towards other routes like hydroxylation of the allyl chain. nih.gov

Molecular Basis of Biochemical Interactions (e.g., with specific enzymes like xanthine (B1682287) oxidase or carbonic anhydrase)

While specific studies on the interaction of this compound with enzymes like xanthine oxidase or carbonic anhydrase are not prominent in the scientific literature, research on its close structural isomer, methyleugenol (1-Allyl-3,4-dimethoxybenzene), provides valuable insights into potential biochemical interactions.

Metabolism by Cytochrome P450 Enzymes: A primary biochemical interaction for alkenylbenzenes is their metabolism by the cytochrome P450 (CYP) superfamily of enzymes. Studies on methyleugenol have identified specific CYP isoforms responsible for its transformation.

CYP1A2 has been identified as the most important enzyme for the hydroxylation of methyleugenol. nih.gov

Other isoforms, such as CYP2C9 and CYP2C19 , also contribute to its metabolism, particularly at higher concentrations. nih.gov

In rats, CYP2E1 was found to be a key enzyme in the bioactivation of methyleugenol to its 1'-hydroxy metabolite. nih.gov

This metabolic processing is a critical interaction that determines the subsequent biological effects and potential toxicity of the compound.

Potential Cholinesterase Inhibition: Research into the neuroprotective effects of methyleugenol suggests it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). xiahepublishing.comresearchgate.net These enzymes are responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE and BChE is a key mechanism for treating neurodegenerative conditions like Alzheimer's disease. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar interactions, although direct experimental evidence is required.

Modulation of Antioxidant Pathways: Methyleugenol has been shown to modulate cellular defense mechanisms against oxidative stress. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and enzymes. eurekalert.org By stabilizing Nrf2 and facilitating its translocation to the nucleus, it can induce the expression of protective genes, thereby reducing levels of reactive oxygen species (ROS). eurekalert.org

Table 1: Summary of Enzymes and Pathways Interacting with Methyleugenol (Isomer of this compound)

| Enzyme / Pathway | Type of Interaction | Potential Outcome |

| Cytochrome P450 (CYP1A2, CYP2C9, CYP2C19, CYP2E1) | Metabolism (Hydroxylation) | Bioactivation to reactive metabolites (e.g., 1'-hydroxymethyleugenol). nih.gov |

| Acetylcholinesterase (AChE) | Inhibition | Increased levels of acetylcholine; potential neuroprotective effects. xiahepublishing.comresearchgate.net |

| Butyrylcholinesterase (BChE) | Inhibition | Increased levels of acetylcholine; potential neuroprotective effects. xiahepublishing.comresearchgate.net |

| Nrf2 Pathway | Activation | Upregulation of antioxidant enzymes, reduction of oxidative stress. eurekalert.org |

Comparative Analysis with Structurally Related Compounds (e.g., other alkenylbenzenes, dimethoxybenzenes)

Comparing this compound with other naturally occurring alkenylbenzenes reveals how subtle changes in the substitution pattern on the benzene ring can lead to significant differences in biological activity.

Methyleugenol (1-Allyl-3,4-dimethoxybenzene) : As the closest structural isomer, methyleugenol provides the most direct comparison. Both compounds possess an allyl group and two methoxy groups. The only difference is the substitution pattern (2,4- vs. 3,4-). This positional difference can influence the molecule's interaction with enzyme active sites and its rate of metabolism by different CYP450 isoforms. The reported neuroprotective and cholinesterase-inhibiting activities of methyleugenol provide a strong basis for investigating similar properties in this compound. xiahepublishing.comresearchgate.net

Estragole (B85927) (1-Allyl-4-methoxybenzene) : Estragole has only one methoxy group. Compared to this compound, the additional methoxy group in the latter would be expected to increase its electron-donating capacity, which could enhance certain activities like free-radical scavenging. nih.gov Both compounds lack a free hydroxyl group and are known to be metabolized via 1'-hydroxylation to form genotoxic metabolites. nih.gov

Eugenol (1-Allyl-4-hydroxy-3-methoxybenzene) : Eugenol differs from this compound by having a hydroxyl group at position 4 instead of a methoxy group. This single change introduces a major detoxification pathway: direct conjugation with glucuronic acid. nih.gov Consequently, eugenol is considered non-genotoxic in assays where other alkenylbenzenes like estragole and methyleugenol show activity. nih.gov This highlights the critical role of the functional group at position 4 in determining the compound's biological fate.

Safrole (1-Allyl-3,4-methylenedioxybenzene) : Safrole features a methylenedioxy bridge instead of two separate methoxy groups. This rigid structure also undergoes metabolic activation to a 1'-hydroxy metabolite, similar to other carcinogenic alkenylbenzenes. nih.gov Its activity is often compared to estragole and methyleugenol in studies of hepatocarcinogenicity. taylorandfrancis.com

Table 2: Comparative Structural Features and Activities of Related Alkenylbenzenes

| Compound | Structure | Key Ring Substituents | Reported Biological Activity |

| This compound | 2-Methoxy, 4-Methoxy | (Activity inferred from related compounds) | |

| Methyleugenol | 3-Methoxy, 4-Methoxy | AChE/BChE inhibition, CYP450 metabolism, Genotoxicity. nih.govnih.govxiahepublishing.com | |

| Estragole | 4-Methoxy | Genotoxicity, DNA adduct formation. nih.gov | |

| Eugenol | 3-Methoxy, 4-Hydroxy | Non-genotoxic (undergoes glucuronidation). nih.gov | |

| Safrole | 3,4-Methylenedioxy | Genotoxicity, DNA adduct formation. nih.gov |

Advanced Catalytic and Electrochemical Applications of 1 Allyl 2,4 Dimethoxybenzene Derivatives

Applications in Organic Transformations

The chemical reactivity of 1-allyl-2,4-dimethoxybenzene derivatives has been harnessed in various organic transformations, primarily through the functionalization of the allyl group and the aromatic ring. Both transition metal catalysis and biocatalysis have proven to be effective strategies in modifying these molecules to generate products with significant synthetic value.

Transition Metal Catalysis for Functionalization (e.g., Palladium, Platinum, Ruthenium, Cobalt)

Transition metal catalysts are powerful tools for the selective functionalization of organic molecules, and derivatives of this compound are amenable to a variety of such transformations. The presence of the allyl group allows for reactions that proceed via π-allyl metal intermediates, while the dimethoxybenzene ring can be functionalized through C-H activation.

Palladium: Palladium catalysis is widely employed for allylic C-H functionalization. researchgate.netnih.gov This methodology allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, proceeding through a π-allylpalladium intermediate. researchgate.net In the context of this compound derivatives, this approach can be utilized to introduce a wide range of substituents at the allylic position, leading to the formation of more complex molecules. The reaction typically involves a Pd(II) catalyst that is regenerated by a terminal oxidant, making the process catalytic. researchgate.net Furthermore, palladium-catalyzed ortho-arylation of anilides, a twofold C-H functionalization process, highlights the potential for functionalizing the aromatic ring of similar substrates. mit.edu

Platinum: Platinum catalysts are also effective in transformations involving unsaturated systems. For instance, platinum-catalyzed hydrative dimerization of 2-alkynyl-1-acetylbenzenes demonstrates the ability of platinum to mediate complex tandem reactions. nih.gov While direct examples with this compound are not prevalent, the known reactivity of platinum with alkenes and alkynes suggests its potential for catalyzing additions and cycloisomerization reactions involving the allyl group of its derivatives. rsc.org

Ruthenium: Ruthenium catalysts are particularly known for their application in olefin metathesis. nih.govresearchgate.net Cross-metathesis reactions of allylic compounds, for example, can be used to form new carbon-carbon double bonds with high stereoselectivity. nih.govresearchgate.net This presents a powerful method for elongating or modifying the allyl side chain of this compound derivatives. Additionally, ruthenium-catalyzed C-H allylation of arenes with allylic amines showcases the potential for functionalizing the aromatic ring. mdpi.com

Cobalt: Cobalt catalysts have emerged as a cost-effective alternative for various organic transformations. Cobalt-catalyzed hydroformylation, for instance, is a well-established industrial process for the conversion of alkenes to aldehydes. princeton.edu This reaction could be applied to the allyl group of this compound derivatives to introduce a formyl group, a versatile synthetic handle.

| Transition Metal | Catalytic Transformation | Potential Functionalization Site on this compound | Key Intermediates/Reaction Type |

|---|---|---|---|

| Palladium | Allylic C-H Functionalization | Allyl group | π-Allylpalladium |

| Platinum | Hydration, Cycloisomerization | Allyl group | Alkene and alkyne activation |

| Ruthenium | Olefin Metathesis | Allyl group | Ruthenium carbene |

| Cobalt | Hydroformylation | Allyl group | Cobalt carbonyl complexes |

Biocatalysis (e.g., Laccase-Catalyzed Oxidations)

Biocatalysis offers a green and sustainable alternative to traditional chemical methods. Laccases, a class of multi-copper containing enzymes, have shown significant potential in the oxidation of phenolic compounds. mdpi.commdpi.com The oxidation of allylbenzene (B44316) derivatives, such as the structurally similar methyl eugenol (B1671780) (4-allyl-1,2-dimethoxybenzene), has been studied using laccase-based biocatalytic systems. nih.gov

The laccase-catalyzed oxidation of methyl eugenol primarily involves the hydroxylation of the propenyl side chain. nih.gov This can be followed by two distinct pathways: either oxidation of the resulting allylic alcohol to an α,β-unsaturated carbonyl compound, or oxidative cleavage to yield a benzaldehyde (B42025) derivative. nih.gov This process represents an environmentally benign equivalent to ozonolysis. nih.gov The efficiency of the conversion is influenced by the substitution pattern on the benzene (B151609) ring, indicating that electronic effects play a crucial role. nih.gov

In these reactions, mediators, which are small organic molecules, can be used to facilitate the electron transfer between the enzyme and the substrate. nih.govd-nb.info The mechanism involves the formation of a phenoxyl radical from the substrate, which can then undergo further reactions. nih.gov For eugenol, an O-centered radical can transform into a C-centered allylic radical, which is then oxidized to a quinone methide. nih.gov

| Biocatalyst | Reaction Type | Substrate (Model Compound) | Key Products/Intermediates | Significance |

|---|---|---|---|---|

| Laccase | Oxidation | Methyl Eugenol | Allylic alcohols, α,β-unsaturated carbonyls, Benzaldehydes | Green alternative to ozonolysis |

Electrochemical Synthesis and Materials Science

Electrochemical methods provide a powerful platform for both the synthesis of organic molecules and the creation of novel materials. The electrochemical properties of this compound derivatives allow for their participation in electropolymerization and anodic oxidation reactions.